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Compound of Interest

Compound Name: Picralinal

Cat. No.: B602800 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the therapeutic index of Picralinal, a key

alkaloid from Alstonia scholaris, against established sodium-glucose cotransporter-2 (SGLT2)

inhibitors. Due to the limited availability of specific toxicological and efficacy data for isolated

Picralinal, this analysis utilizes data from Alstonia scholaris extracts as a proxy. This guide

aims to offer a data-driven comparison to inform further research and drug development efforts.

Quantitative Data Summary
The therapeutic index (TI) is a quantitative measure of the relative safety of a drug. It is

calculated as the ratio of the dose that produces toxicity in 50% of the population (TD50 or

LD50) to the dose that produces a clinically desired or effective response in 50% of the

population (ED50). A higher therapeutic index is preferable as it indicates a wider margin

between the toxic and effective doses.
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Compound/Ext
ract

Animal Model LD50 (Oral)
ED50 (Oral,
Antidiabetic
Effect)

Estimated
Therapeutic
Index
(LD50/ED50)

Alstonia

scholaris (Total

Alkaloid Extract)

Mouse 5.48 g/kg[1] - -

Alstonia

scholaris

(Methanolic

Extract)

Rat > 2000 mg/kg[2]
150 - 400

mg/kg[2][3][4][5]
~5 - >13.3

Canagliflozin Rat - ~10 mg/kg[6] -

Dapagliflozin - 500 mg/kg (ATE)
~0.1 - 1.0 mg/kg

(Rat)[7][8][9]
~500 - 5000

Empagliflozin -
> 10,000

mg/kg[10]

0.6 mg/kg (Rat)

[1]
>16,667

Note: The therapeutic index for Alstonia scholaris extract is an estimation based on the highest

reported non-toxic dose and the range of effective doses observed in antidiabetic studies. The

LD50 for Canagliflozin in rodents was not readily available in the reviewed literature. The LD50

for Dapagliflozin is an Acute Toxicity Estimate (ATE). The ED50 values for SGLT2 inhibitors are

based on doses used in preclinical diabetes models.

Signaling Pathway of SGLT2 Inhibitors
The primary mechanism of action for SGLT2 inhibitors involves the blockade of the sodium-

glucose cotransporter 2 in the proximal convoluted tubules of the kidneys. This inhibition

prevents the reabsorption of glucose from the glomerular filtrate back into the bloodstream,

leading to increased urinary glucose excretion and a subsequent lowering of blood glucose

levels.
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Caption: Mechanism of SGLT2 Inhibition.

Experimental Protocols
Acute Oral Toxicity Study (Following OECD Guideline
423)
This protocol outlines the determination of the acute oral toxicity of a substance, which can be

used to determine the LD50.
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Animals: Healthy, young adult rodents (rats or mice), nulliparous and non-pregnant females.

Animals are randomly assigned to treatment groups.

Housing and Feeding: Animals are housed in standard cages under controlled environmental

conditions (temperature, humidity, and light-dark cycle). Standard laboratory diet and water

are provided ad libitum, except for a brief fasting period before dosing.

Dose Preparation: The test substance is prepared in a suitable vehicle (e.g., water, saline, or

a suspension). The concentration is adjusted to provide the desired dose in a volume that

does not exceed 1 mL/100g of body weight for aqueous solutions.

Administration: The test substance is administered in a single dose by oral gavage to fasted

animals.

Procedure:

A starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body

weight).

A group of three animals of a single sex is dosed at the starting level.

The outcome (mortality or survival) is observed for up to 14 days.

If mortality occurs in two or three animals, the test is repeated at a lower dose level. If no

or one animal dies, the test is repeated at a higher dose level.

This stepwise procedure continues until the dose causing mortality in two out of three

animals is identified, or no mortality is observed at the highest dose.

Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin,

fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous

systems, and somatomotor activity and behavior pattern), and changes in body weight for at

least 14 days.

Pathology: All animals (including those that die during the test and survivors at termination)

are subjected to a gross necropsy.
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Assessment of Antidiabetic Efficacy in a Streptozotocin
(STZ)-Induced Diabetic Rodent Model
This protocol describes the induction of diabetes in rodents and the subsequent evaluation of a

test substance's ability to lower blood glucose.

Animals: Male Wistar or Sprague-Dawley rats.

Induction of Diabetes:

Animals are fasted overnight.

A freshly prepared solution of streptozotocin (STZ) in cold citrate buffer (pH 4.5) is

administered via a single intraperitoneal injection (typically 40-65 mg/kg).

Diabetes is confirmed 48-72 hours after STZ injection by measuring fasting blood glucose

levels. Animals with fasting blood glucose above a predetermined level (e.g., >250 mg/dL)

are considered diabetic and included in the study.

Experimental Design:

Diabetic animals are randomly divided into several groups:

Diabetic control (vehicle-treated)

Positive control (treated with a known antidiabetic drug, e.g., glibenclamide or an

SGLT2 inhibitor)

Test groups (treated with different doses of the test substance, e.g., Alstonia scholaris

extract).

A non-diabetic normal control group is also included.

Treatment: The test substance and control drugs are administered orally once daily for a

specified period (e.g., 28 days).

Efficacy Evaluation:
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Fasting Blood Glucose: Blood samples are collected from the tail vein at regular intervals

(e.g., weekly) after an overnight fast, and glucose levels are measured using a

glucometer.

Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, an OGTT may be

performed.

Animals are fasted overnight.

A baseline blood sample is taken.

The test substance or vehicle is administered orally.

After a specific time (e.g., 30 or 60 minutes), a glucose solution (e.g., 2 g/kg) is

administered orally.

Blood samples are collected at various time points (e.g., 30, 60, 90, and 120 minutes)

after the glucose load to measure blood glucose levels.

Data Analysis: The percentage reduction in fasting blood glucose is calculated. For the

OGTT, the area under the curve (AUC) for glucose is calculated and compared between

groups.

Comparative Discussion
The available preclinical data suggests a significant difference in the therapeutic indices of

Alstonia scholaris extracts and the approved SGLT2 inhibitors.

Alstonia scholaris Extract: The methanolic extract of Alstonia scholaris exhibits a relatively wide

margin of safety in acute toxicity studies in rats, with no mortality observed at doses up to 2000

mg/kg.[2] The effective doses for achieving a significant antidiabetic effect in rodent models

range from 150 to 400 mg/kg.[2][3][4][5] This provides an estimated therapeutic index of

approximately 5 to over 13.3. The total alkaloid extract was found to have an LD50 of 5.48 g/kg

in mice.[1] While this indicates a degree of safety, it is considerably lower than that of some

SGLT2 inhibitors.
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SGLT2 Inhibitors: The SGLT2 inhibitors, as a class, appear to have a very high therapeutic

index. Empagliflozin, in particular, has a reported oral LD50 of over 10,000 mg/kg, while its

effective dose for glucose lowering in rats is as low as 0.6 mg/kg, resulting in an exceptionally

high estimated therapeutic index of over 16,667.[1][10] Dapagliflozin also shows a favorable

profile with an ATE LD50 of 500 mg/kg and effective doses in the range of 0.1-1.0 mg/kg in

rats, suggesting a therapeutic index in the range of 500 to 5000.[7][8][9] While a specific LD50

for Canagliflozin was not identified, its effective dose in diabetic rats is around 10 mg/kg.[6]

Conclusion
Based on the available preclinical data, the SGLT2 inhibitors demonstrate a substantially wider

therapeutic margin compared to the extracts of Alstonia scholaris. This is primarily due to their

high potency (low effective doses) and very low acute toxicity.

It is crucial to emphasize that this comparison is based on data from Alstonia scholaris extracts

and not on the isolated compound Picralinal. The therapeutic index of purified Picralinal could

differ significantly. Further research is warranted to isolate Picralinal and determine its specific

LD50 and ED50 values to accurately assess its therapeutic potential and safety profile. The

experimental protocols provided in this guide can serve as a foundation for such future

investigations. This comparative analysis underscores the importance of rigorous toxicological

and efficacy testing in the early stages of drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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